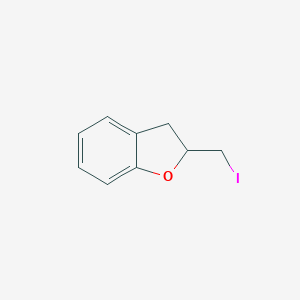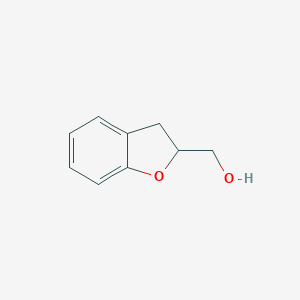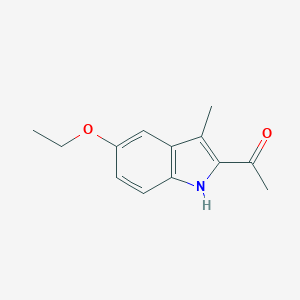
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone, also known as EMIE, is a synthetic compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is not well understood. However, it has been proposed that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has several advantages as a potential drug candidate. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has some limitations as well. It is a synthetic compound, and its synthesis method is complex and time-consuming. Moreover, its mechanism of action is not well understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Secondly, further research is required to optimize the synthesis method of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone and develop more efficient and cost-effective methods. Thirdly, more preclinical studies are needed to evaluate the efficacy and safety of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to elucidate its mechanism of action, optimize its synthesis method, and evaluate its therapeutic potential in animal models and humans.
Métodos De Síntesis
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone can be synthesized using a multistep process starting from 5-nitroindole. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group using a suitable protecting group. The protected amino group is then subjected to a Friedel-Crafts acylation reaction using ethyl acetoacetate to obtain the desired product, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
140139-83-9 |
|---|---|
Nombre del producto |
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-(5-ethoxy-3-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2/c1-4-16-10-5-6-12-11(7-10)8(2)13(14-12)9(3)15/h5-7,14H,4H2,1-3H3 |
Clave InChI |
YXOFLPYCYDHCCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
Sinónimos |
Ethanone, 1-(5-ethoxy-3-methyl-1H-indol-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



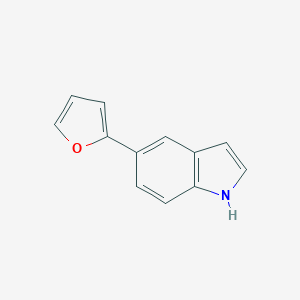
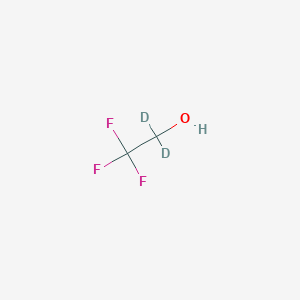
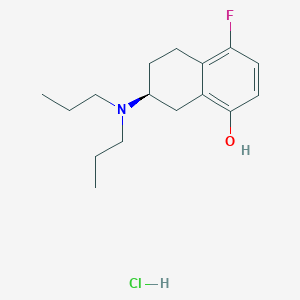
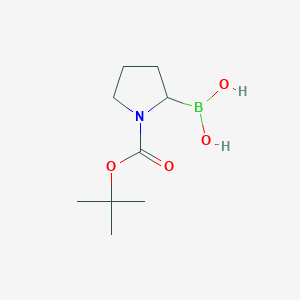
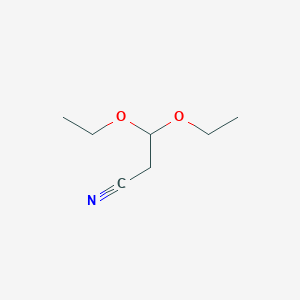
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
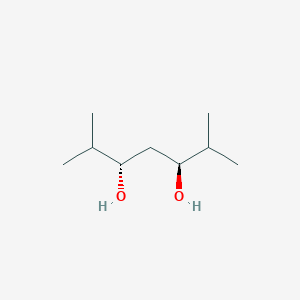
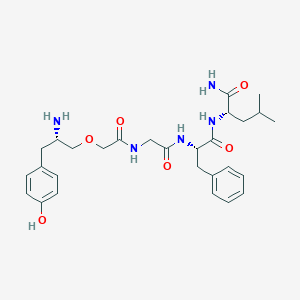
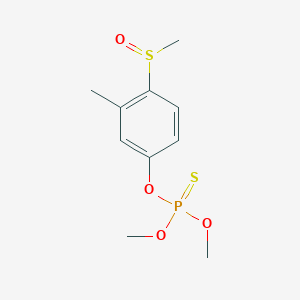
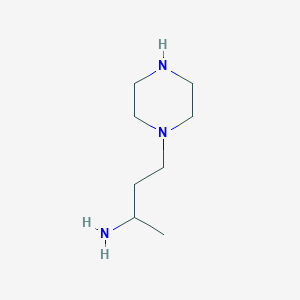
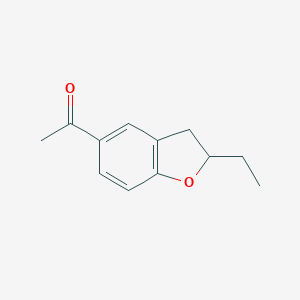
![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
